5-Methylquinolin-6-ol;hydrobromide
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Overview
Description
5-Methylquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolin-6-ol;hydrobromide typically involves the reaction of 5-methylquinolin-6-ol with hydrobromic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-6-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Methylquinolin-6-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It is used in the development of dyes, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of 5-Methylquinolin-6-ol;hydrobromide involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 5-Methylquinolin-6-ol;hydrobromide, known for its antimalarial properties.
2-Methylquinoline: Another derivative with similar biological activities.
6-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
5-methylquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUVECQQMJERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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